7-Chloro-2-methylquinolin-8-amine
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Overview
Description
7-Chloro-2-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylquinolin-8-amine can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Another method involves the Doebner-Miller reaction, which uses aniline derivatives and β-ketoesters in the presence of a Lewis acid catalyst . The reaction conditions often include heating the mixture to high temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the Skraup or Doebner-Miller reactions. These methods are scaled up to produce the compound in bulk quantities, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-2-methylquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential antimicrobial and antimalarial activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methylquinolin-8-amine involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with DNA synthesis or protein function . In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A simpler derivative with similar antimicrobial properties.
2-Methylquinoline: Lacks the chloro group but shares the quinoline core structure.
8-Aminoquinoline: Contains an amino group at the 8-position, similar to 7-Chloro-2-methylquinolin-8-amine.
Uniqueness
This compound is unique due to the presence of both a chloro and a methyl group on the quinoline ring, which may enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H9ClN2 |
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Molecular Weight |
192.64 g/mol |
IUPAC Name |
7-chloro-2-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,12H2,1H3 |
InChI Key |
CAAZWIQTXWCMCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2N)Cl |
Origin of Product |
United States |
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